molecular formula C17H17ClN2O4 B2469549 N-(4-chlorobenzyl)-N'-(3,4-dimethoxyphenyl)ethanediamide CAS No. 838867-21-3

N-(4-chlorobenzyl)-N'-(3,4-dimethoxyphenyl)ethanediamide

Cat. No.: B2469549
CAS No.: 838867-21-3
M. Wt: 348.78
InChI Key: ONERQUCIWKNSIE-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N’-(3,4-dimethoxyphenyl)ethanediamide is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of two amide groups attached to an ethane backbone. The specific structure of this compound includes a 4-chlorobenzyl group and a 3,4-dimethoxyphenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N’-(3,4-dimethoxyphenyl)ethanediamide typically involves the reaction of 4-chlorobenzylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N’-(3,4-dimethoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: May be studied for its biological activity and potential as a pharmacological agent.

    Medicine: Could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N’-(3,4-dimethoxyphenyl)ethanediamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N’-(3,4-dimethoxyphenyl)ethanediamide can be compared with other ethanediamides, such as N-(4-methylbenzyl)-N’-(3,4-dimethoxyphenyl)ethanediamide or N-(4-chlorobenzyl)-N’-(3,4-dihydroxyphenyl)ethanediamide.

Uniqueness

  • The presence of the 4-chlorobenzyl and 3,4-dimethoxyphenyl groups may impart unique chemical reactivity and biological activity compared to similar compounds. These structural differences can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(3,4-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-23-14-8-7-13(9-15(14)24-2)20-17(22)16(21)19-10-11-3-5-12(18)6-4-11/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONERQUCIWKNSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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